1-(2-Chloro-6-methylphenyl)piperazine
Description
Properties
Molecular Formula |
C11H15ClN2 |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
1-(2-chloro-6-methylphenyl)piperazine |
InChI |
InChI=1S/C11H15ClN2/c1-9-3-2-4-10(12)11(9)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 |
InChI Key |
LLRASTFXRZBMKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N2CCNCC2 |
Origin of Product |
United States |
Scientific Research Applications
GABA Receptor Agonism
One of the primary biological activities of 1-(2-Chloro-6-methylphenyl)piperazine is its role as a GABA receptor agonist. This interaction leads to muscle relaxation and has potential therapeutic applications against parasitic infections by binding to GABA receptors on muscle membranes, facilitating the expulsion of parasites from host organisms.
Intermediate in Drug Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceuticals targeting neurological disorders and parasitic infections. Its ability to modify pharmacological properties through structural variations makes it a key player in drug development processes .
Neurological Disorders
Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating conditions such as ischemic stroke and other neurodegenerative diseases. The compound's mechanism involves modulating neuronal signaling pathways that are critical during stress responses .
Antibacterial and Anticancer Properties
There are indications that this compound can lead to the development of compounds with antibacterial and anticancer properties. Its derivatives have been studied for their ability to inhibit specific cancer cell lines, suggesting a broader therapeutic application beyond neurology .
Case Study: Neuroprotective Screening
A study employed high-throughput screening methods to evaluate compounds similar to this compound for neuroprotective activity in primary cortical neurons. The findings revealed that several analogs exhibited significant neuroprotection under ischemic conditions, highlighting their potential utility in clinical settings .
Case Study: Antiparasitic Activity
In another investigation, the compound was tested for its efficacy against parasitic infections. The results demonstrated that its GABA receptor agonism could effectively paralyze certain parasites, leading to their expulsion from infected hosts, thus supporting its application in antiparasitic therapies.
Comparative Analysis with Related Compounds
The pharmacological profiles of various piperazine derivatives can be compared to assess their relative efficacy and safety profiles. The substitution pattern on the piperazine ring significantly influences their biological activity:
| Compound Name | GABA Receptor Activity | Antiparasitic Efficacy | Neuroprotective Effects |
|---|---|---|---|
| This compound | High | Yes | Yes |
| Other Piperazine Derivatives | Variable | Limited | Moderate |
This table illustrates how structural variations can lead to differing pharmacological outcomes, emphasizing the importance of specific substituents in drug design.
Comparison with Similar Compounds
Key Observations :
- Steric hindrance from the 6-methyl group may reduce binding affinity at certain receptors compared to analogs with smaller substituents .
Pharmacological and Behavioral Effects
Phenylpiperazines primarily interact with serotonin receptors (5-HT) , particularly 5-HT₁B, 5-HT₁C, and 5-HT₂ subtypes :
Key Observations :
- Unlike mCPP and TFMPP, this compound’s dual substitution may reduce its potency at 5-HT₁B/₁C receptors due to steric clashes.
- The methyl group could enhance metabolic stability compared to mCPP, which undergoes extensive hydroxylation and N-dealkylation .
Metabolic Pathways
Arylpiperazines are metabolized via CYP3A4-mediated N-dealkylation and CYP2D6-mediated hydroxylation :
Key Observations :
- The methyl group in this compound may slow CYP2D6-mediated oxidation compared to mCPP.
- Metabolic stability could prolong its half-life, though this requires experimental validation.
Q & A
Q. What are the common synthetic routes for synthesizing 1-(2-Chloro-6-methylphenyl)piperazine and its derivatives?
The synthesis of this compound derivatives typically involves coupling reactions between chlorinated aryl precursors and piperazine scaffolds. For example:
- Amidation reactions : Use of trimethylaluminum (TMA) as a catalyst in hexane solvent for amidation steps .
- Coupling with piperazines : Reactions with substituted piperazines (e.g., 4-(2-hydroxyethyl)piperazine) in butanol with diisopropylethylamine (DIPEA) at 120°C for 4–5 hours .
- Optimization strategies : Solvent selection (e.g., ethanol vs. DMF), reaction time, and stoichiometric ratios of reagents are critical. For example, benzoic acid derivatives can be brominated and esterified to form intermediates .
Q. How can structural characterization of this compound be performed?
Key analytical methods include:
Q. What are the basic physicochemical properties of this compound?
- Molecular weight : 233.14 g/mol (hydrochloride salt form) .
- pKa : Piperazine derivatives exhibit two pKa values due to their two nitrogen atoms. For example, 1-(2-hydroxyethyl)piperazine has pKa1 ≈ 5.3 and pKa2 ≈ 9.5 at 298 K, influenced by substituent electronic effects .
- Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO) due to the piperazine moiety, but chloride salts may show aqueous solubility .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence binding affinity in serotonin receptor studies?
- Substituent size : Larger ortho-substituents (e.g., 2-chloro-6-methyl groups) enhance binding to 5-HT receptors by increasing steric interactions with hydrophobic receptor pockets. For example, Richardson et al. demonstrated that bulkier substituents improve functional potency in related phenylpiperazines .
- Electronic effects : Electron-withdrawing groups (e.g., Cl) stabilize charge interactions with receptor residues, while electron-donating groups (e.g., methyl) may alter π-π stacking .
Q. How can contradictory data on metabolic pathways be resolved for piperazine derivatives?
- In vitro assays : Use cytochrome P450 (CYP) enzyme inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic routes .
- Cross-species comparisons : Test metabolism in human liver microsomes vs. rodent models to account for interspecies variability .
- Analytical validation : Combine LC-MS/MS with stable isotope labeling to distinguish parent compounds from metabolites .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Catalyst screening : Evaluate palladium catalysts (e.g., Pd/C) for hydrogenation steps or coupling reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol reduces side reactions .
- Temperature control : Maintain 120°C for coupling reactions to balance reaction rate and byproduct formation .
Q. How can structural ambiguities in crystallographic studies be addressed?
- X-ray crystallography : Resolve disorder in the piperazine ring using low-temperature (100 K) data collection .
- DFT calculations : Compare experimental bond lengths/angles with computational models to validate conformations .
Methodological Considerations
8. Designing assays for receptor selectivity profiling:
- Radioligand binding assays : Use 5-HT1A/2A/2C receptors with [³H]-8-OH-DPAT or [³H]-ketanserin as tracers.
- Functional assays : Measure cAMP accumulation (for Gαs-coupled receptors) or calcium flux (for Gαq-coupled receptors) .
9. Resolving thermal degradation during storage:
- Stability studies : Conduct accelerated aging tests at 40°C/75% RH for 6 months.
- Protective formulations : Use lyophilization or inert gas (N2) purging to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
